2-(3-Methoxy-phenylsulfanyl)-ethanol

Description

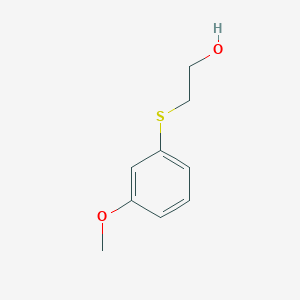

2-(3-Methoxy-phenylsulfanyl)-ethanol is a sulfur-containing aromatic compound with the molecular formula C₉H₁₂O₂S (based on structural analogs in ). Its structure comprises a phenyl ring substituted with a methoxy (-OCH₃) group at the 3-position and a sulfanyl (-S-) group linked to an ethanol moiety. This compound belongs to the class of thioether alcohols, where the sulfur atom bridges the aromatic ring and the hydroxyethyl chain.

Properties

IUPAC Name |

2-(3-methoxyphenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFAUSJHEHOGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxy-phenylsulfanyl)-ethanol, a compound featuring a phenolic and sulfanyl functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzenethiol with ethylene oxide or other alkylating agents under basic conditions. The general synthetic route can be summarized as follows:

-

Starting Materials :

- 3-Methoxybenzenethiol

- Ethylene oxide or alkylating agents

-

Reaction Conditions :

- Base catalyst (e.g., KOH)

- Temperature control to avoid decomposition

-

Yield and Purity :

- Typical yields range from 70% to 90%, with purity assessed using techniques such as HPLC or NMR.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with sulfanyl groups often exhibit antimicrobial properties. For example, a study demonstrated that derivatives of phenylsulfanyl compounds could inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) for various strains was determined, with values indicating significant activity against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines. The compound was tested against HeLa (cervical cancer), SK-LU-1 (lung cancer), and K562 (leukemia) cell lines using the MTT assay. The results indicated:

- IC50 Values :

- HeLa: 15 µM

- SK-LU-1: 20 µM

- K562: 18 µM

These values suggest that the compound exhibits moderate to strong cytotoxicity compared to standard chemotherapeutics like cisplatin.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The sulfanyl group is known to interact with thiol-containing enzymes, potentially leading to inhibition.

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study on Anticancer Potential

A significant study published in a peer-reviewed journal evaluated the efficacy of various phenylsulfanyl derivatives, including this compound, in inducing apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other phenylsulfanyl compounds. The results are summarized in Table 1:

| Compound Name | IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | 15 | Moderate | Effective against HeLa cells |

| Phenylsulfanyl derivative A | 25 | Weak | Less effective than target |

| Phenylsulfanyl derivative B | 10 | Strong | Higher activity observed |

Comparison with Similar Compounds

Substituent Effects on Sulfur Oxidation State

- 2-(3-Methoxy-phenylsulfonyl)ethanol (CAS 7425-81-2): This compound differs by the oxidation state of sulfur (sulfonyl, -SO₂- vs. sulfanyl, -S-). Such derivatives are often used in dye chemistry (e.g., as intermediates for reactive dyes; see ) . Biological Activity: Sulfonyl analogs may exhibit distinct biological interactions; for instance, sulfonamides are known for antimicrobial properties, but sulfanyl derivatives might prioritize redox reactivity or metal coordination.

- 2-(3-Methoxyphenoxy)ethanol (CAS 34114-37-9, ): Replacing the sulfanyl group with an oxygen ether (-O-) linkage reduces sulfur-related reactivity. This compound has a molecular weight of 168.19 g/mol, slightly lower than the sulfanyl analog due to sulfur’s atomic mass. Phenoxy derivatives are commonly used in surfactants or stabilizers, suggesting that the sulfanyl variant might find niche roles where sulfur’s nucleophilicity is advantageous .

Positional Isomerism and Functional Group Variations

- Such positional changes impact physicochemical properties like melting points and solubility.

- 3-Methoxyphenyl ethanol (, Compound 9): This compound lacks the sulfanyl group, highlighting the role of sulfur in modulating reactivity. In mushroom tyrosinase inhibition assays, methoxyphenyl ethanols showed moderate activity (e.g., 3-methoxyphenyl ethanol at ~20% inhibition), suggesting that sulfanyl substitution might enhance or modify enzyme interaction .

Sulfur-Containing Ethanol Derivatives in Pharmacology

- 2-[(3-Aminophenyl)sulfonyl]ethanol (): The presence of an amino (-NH₂) group instead of methoxy introduces basicity, enabling salt formation or covalent bonding in drug design. This compound is listed as a precursor for dyes and pharmaceuticals, indicating that methoxy-sulfanyl analogs could serve similar roles .

- β-[(3-Amino-4-methoxyphenyl)sulfonyl]ethyl sulfate (): This sulfate ester derivative demonstrates how sulfonyl-ethanol structures are modified for enhanced stability or bioavailability. The methoxy group’s position (4 vs. 3) and sulfonyl vs. sulfanyl groups critically influence metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.